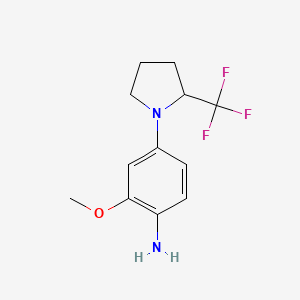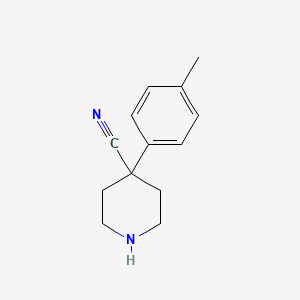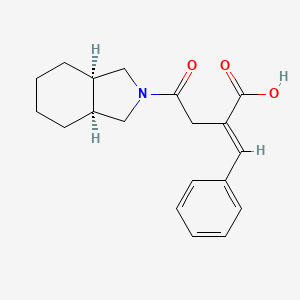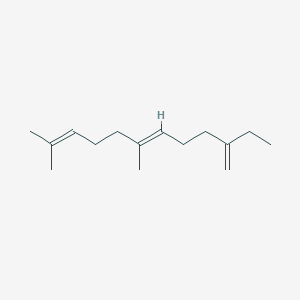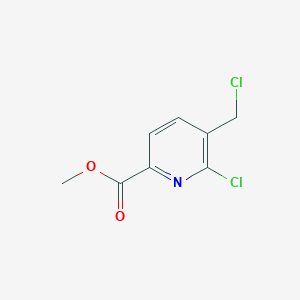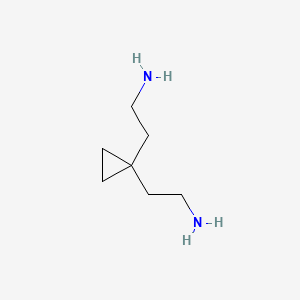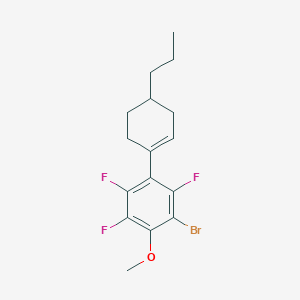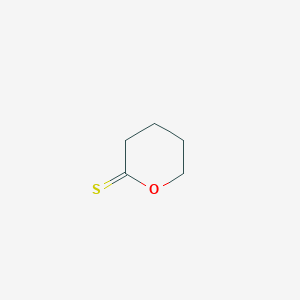![molecular formula C5H10N2 B13100871 Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
Spiro[2.2]pentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[22]pentane-1,4-diamine is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core consists of two cyclopropane rings sharing a single carbon atom, creating a highly strained and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[22]pentane-1,4-diamine typically involves the formation of the spiro[2One common method involves the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal to form the spiro[2.2]pentane core . The subsequent introduction of amine groups can be achieved through nucleophilic substitution reactions using ammonia or primary amines under controlled conditions .
Industrial Production Methods
Industrial production of spiro[2.2]pentane-1,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentane-1,4-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce various functional groups at the amine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenated compounds, ammonia, primary amines.
Major Products Formed
Oxidation: Amine oxides, nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized spiro[2.2]pentane derivatives.
Scientific Research Applications
Spiro[2.2]pentane-1,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.2]pentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The rigid and strained spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: The parent compound without the amine groups, used as a reference for studying the effects of functionalization.
Spiro[3.3]heptane: A larger spirocyclic compound with different ring strain and reactivity.
Spiro[4.4]nonane: An even larger spirocyclic compound with unique chemical properties.
Uniqueness
Spiro[2.2]pentane-1,4-diamine is unique due to its highly strained spirocyclic structure combined with the presence of reactive amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
spiro[2.2]pentane-2,5-diamine |
InChI |
InChI=1S/C5H10N2/c6-3-1-5(3)2-4(5)7/h3-4H,1-2,6-7H2 |
InChI Key |
FTFVKOKWZFGOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


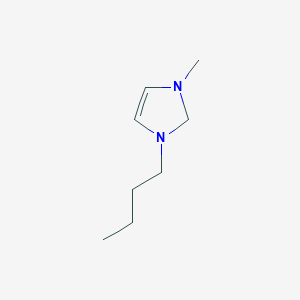
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
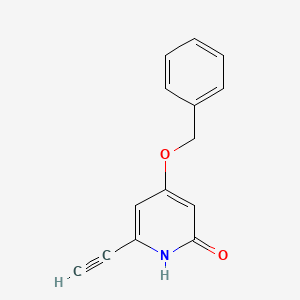
![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
